N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a phthalazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.
Formation of the Phthalazinone Moiety: This involves the cyclization of phthalic anhydride derivatives with hydrazine or its derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and phthalazinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine
- N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide
- N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-8-10-26(11-9-15)22-17-4-2-3-5-18(17)23(29)27(25-22)13-21(28)24-16-6-7-19-20(12-16)31-14-30-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVGADSQKGKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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